molecular formula C20H31N3O8S B1201238 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid CAS No. 82510-13-2

3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

Cat. No.: B1201238
CAS No.: 82510-13-2
M. Wt: 473.5 g/mol
InChI Key: HNLNYXRYILRJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid is a member of the OA-6129 group of carbapenem antibiotics. These antibiotics are produced by the soil actinomycete Streptomyces sp. OA-6129. The OA-6129 group includes several compounds, such as OA-6129A, OA-6129B1, OA-6129B2, and OA-6129C . These antibiotics are known for their potent antimicrobial activities against a wide range of Gram-positive and Gram-negative bacteria .

Preparation Methods

The preparation of 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves fermentation using the specific bacterium Streptomyces sp. OA-6129 . The fermentation process is carried out under controlled conditions to optimize the yield of the antibiotic. The isolation and purification of the compound are achieved through various chromatographic techniques . Industrial production methods may involve scaling up the fermentation process and optimizing the conditions to maximize the yield and purity of the antibiotic .

Chemical Reactions Analysis

3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives, while reduction reactions may yield reduced forms of the antibiotic .

Mechanism of Action

The mechanism of action of 3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid involves the inhibition of bacterial cell wall synthesis. The compound targets the penicillin-binding proteins (PBPs) in the bacterial cell wall, preventing the cross-linking of peptidoglycan chains . This inhibition weakens the cell wall, leading to cell lysis and death of the bacteria . The molecular targets and pathways involved in this process are similar to those of other β-lactam antibiotics .

Properties

CAS No.

82510-13-2

Molecular Formula

C20H31N3O8S

Molecular Weight

473.5 g/mol

IUPAC Name

3-[2-[3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoylamino]ethylsulfanyl]-6-(1-hydroxyethyl)-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H31N3O8S/c1-10(25)14-11-8-12(15(19(30)31)23(11)18(14)29)32-7-6-21-13(26)4-5-22-17(28)16(27)20(2,3)9-24/h10-11,14,16,24-25,27H,4-9H2,1-3H3,(H,21,26)(H,22,28)(H,30,31)

InChI Key

HNLNYXRYILRJHY-UHFFFAOYSA-N

SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O

Canonical SMILES

CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O

Synonyms

Antibiotic OA 6129B(1)
OA 6129B(1)
OA 6129B(2)
OA-6129B(1)
OA-6129B(2)

Origin of Product

United States

Synthesis routes and methods

Procedure details

The dark brown powder of antibiotics OA-6129 B1 and B2 obtained in step (C) was dissolved in a small amount of distilled water, and charged onto a column (8×100 cm) of Biogel P-2 (registered trademark). The column was developed with distilled water. Active fractions (1.0 liter in total) were collected by bioassay and adsorbed on a column (4×40 cm) of QAE-Sephadex A-25 (registered trademark) which had been equilibrated with 0.01 M phosphate, p.H 8.4. The column was washed with 200 ml of 0.01 M phosphate buffer, pH 8.4, and eluted with a linear concentration gradient of sodium chloride from 0 to 4% in 3.0 liters of the phosphate buffer. The eluate was fractionated in 15 ml portions, and antimicrobially active fractions Nos. 51 to 70 (300 ml) were collected. The combined fractions were lyophilized to give yellowish brown powder of antibiotics OA-6129B1 and B2. The powder was dissolved in a small amount of distilled water, and 5 g of sodium chloride was added. The solution was adsorbed on a column (2×50 cm) of Diaion HP-20AG (registered trademark). The column was washed with 50 ml of 5% sodium chloride and then with 100 ml of distilled water and eluted by using a linear concentration gradient of acetone from 0 to 30% in a total volume of 1.0 liter. The eluate was fractionated in 10 ml portions, and monitored by bioassay. Active fractions Nos. 15 to 24 (100 ml) and active fractions Nos. 26 to 35 (100 ml) were collected and combined respectively. The former solution contained antibiotic OA-6129B1, and the latter antibiotic OA-6129B2. Lyophilization of these solutions gave 840 mg of yellowish powder of antibiotic OA-6129B1 and 470 mg of yellowish brown powder of antibiotic OA-6129B2, respectively.
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